molecular formula C12H19IO3 B6204409 ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694728-10-2

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6204409
CAS No.: 2694728-10-2
M. Wt: 338.2
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Description

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with the molecular formula C12H19IO3. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. The presence of an iodomethyl group and a carboxylate ester functional group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxabicyclo[2.1.1]hexane ring system, followed by the introduction of the iodomethyl group through halogenation reactions. The final step usually involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its interaction with molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure may interact with specific enzymes or receptors. The compound’s reactivity and binding affinity are influenced by its unique structural features, which can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[211]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

2694728-10-2

Molecular Formula

C12H19IO3

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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